molecular formula C17H17BrN2O2 B1389953 3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide CAS No. 1138443-29-4

3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide

Cat. No.: B1389953
CAS No.: 1138443-29-4
M. Wt: 361.2 g/mol
InChI Key: OAEKEUFRGKJOEB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex amide structures containing multiple functional groups. The compound's formal International Union of Pure and Applied Chemistry name is 3-[(2-bromoacetyl)amino]-N-(1-phenylethyl)benzamide, which precisely describes the structural arrangement and substitution pattern. This nomenclature system begins with the base benzamide structure and systematically identifies the positions and nature of substituents attached to the aromatic ring and amide nitrogen.

The compound belongs to the broader classification of substituted benzamides, specifically those containing haloacetyl substituents and chiral alkyl chains. Within this classification system, the molecule represents a tertiary amide derivative featuring both aromatic and aliphatic substitution patterns. The systematic naming convention accounts for the meta-substitution of the bromoacetamido group on the benzene ring, indicated by the "3-" positional descriptor, while the N-substitution describes the phenylethyl group attached to the amide nitrogen.

Chemical databases assign this compound the Chemical Abstracts Service registry number 1138443-29-4, providing a unique identifier for tracking and referencing purposes. Alternative systematic names include 3-(2-bromoacetamido)-N-(1-phenylethyl)benzamide, which emphasizes the acetamido linkage connecting the bromine-containing side chain to the benzene ring. The compound also appears in chemical literature under various synonyms that reflect different aspects of its structural organization, including designations that highlight the specific bonding arrangements and functional group relationships.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₁₇BrN₂O₂, indicating a composition of seventeen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex structure incorporating multiple aromatic systems, amide functionalities, and halogen substitution. The molecular weight is precisely calculated as 361.2 grams per mole, making it a moderately sized organic molecule within the benzamide family.

Molecular Parameter Value Source
Molecular Formula C₁₇H₁₇BrN₂O₂
Molecular Weight 361.2 g/mol
Bromine Content 22.1% by mass
Carbon Content 56.5% by mass
Hydrogen Content 4.7% by mass

The elemental composition analysis reveals significant contributions from carbon and bromine atoms to the overall molecular weight. The bromine atom alone accounts for approximately 22.1% of the total molecular mass, representing a substantial halogen content that influences the compound's physical and chemical properties. The carbon framework comprises 56.5% of the molecular weight, distributed across aromatic rings, aliphatic chains, and carbonyl groups. The relatively low hydrogen content of 4.7% reflects the aromatic nature of the compound and the presence of electronegative heteroatoms.

The nitrogen content represents 7.8% of the molecular weight, distributed between two nitrogen atoms that serve distinct structural roles within the molecule. One nitrogen forms part of the central amide linkage connecting the benzene ring to the phenylethyl substituent, while the second nitrogen participates in the bromoacetamido side chain attachment. The oxygen content accounts for 8.9% of the molecular weight, entirely contained within the two amide carbonyl groups that define the compound's characteristic functionality.

Atomic Connectivity and Bonding Patterns

The atomic connectivity of this compound exhibits a complex three-dimensional arrangement centered around two primary amide linkages that define the molecule's structural framework. The central benzene ring serves as the core structural element, with meta-substitution providing the attachment point for the bromoacetamido group through an amide bond at the 3-position. This substitution pattern creates a specific geometric arrangement that influences the overall molecular conformation and intermolecular interactions.

The simplified molecular-input line-entry system representation CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr clearly delineates the bonding connectivity throughout the molecular structure. The phenylethyl portion begins with a methyl-substituted carbon center attached to a phenyl ring, which connects through an amide nitrogen to the central benzamide carbonyl carbon. This arrangement creates a linear extension from the central benzene ring, with the phenylethyl group providing significant steric bulk and conformational flexibility.

The bromoacetamido substituent demonstrates a distinct connectivity pattern involving a two-carbon chain terminated by a bromine atom. The acetyl carbonyl carbon forms an amide bond with the nitrogen attached to the meta-position of the central benzene ring, while the methylene carbon bears the bromine substituent. This connectivity creates a reactive site where the bromine atom can participate in nucleophilic substitution reactions, as confirmed by research indicating that the bromine atom can be replaced by various nucleophiles.

Bond angle analysis reveals that the amide groups adopt planar configurations consistent with resonance stabilization between the carbonyl carbon and adjacent nitrogen atoms. Crystallographic studies of related benzamide derivatives show that amide groups typically maintain dihedral angles between 4-48 degrees relative to aromatic rings, depending on steric interactions and crystal packing forces. The specific geometric parameters for this compound indicate that both amide linkages retain their characteristic planar geometry while accommodating the spatial requirements of the bulky substituents.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals several important conformational features that influence the compound's three-dimensional structure and potential biological interactions. The phenylethyl substituent contains a chiral center at the carbon atom bearing both the methyl group and the phenyl ring, creating the possibility for enantiomeric forms designated as (R) and (S) configurations. This stereogenic center significantly impacts the overall molecular shape and potential interactions with chiral environments.

Conformational analysis studies of related benzamide derivatives demonstrate that the dihedral angle between aromatic rings and amide groups plays a crucial role in determining molecular geometry. Research on N-[(1S)-1-phenylethyl]benzamide reveals conformational trimorphism, where the same molecular structure adopts three distinct crystal forms with different geometric arrangements. These conformational variations arise from rotation around single bonds connecting the amide groups to their respective aromatic systems, creating energy barriers that stabilize specific orientations.

The bromoacetamido group introduces additional conformational complexity through its flexible methylene bridge connecting the carbonyl carbon to the bromine atom. This structural feature allows for rotation around the carbon-carbon bond, creating multiple conformational states that differ in the spatial orientation of the bromine substituent relative to the benzene ring. Steric interactions between the bromine atom and adjacent hydrogen atoms on the benzene ring influence the preferred conformational arrangements and energy barriers between different rotational states.

Crystallographic studies of analogous compounds indicate that intermolecular hydrogen bonding significantly influences conformational preferences in solid-state structures. The amide hydrogen atoms can form hydrogen bonds with carbonyl oxygen atoms from neighboring molecules, creating extended network structures that stabilize specific conformational arrangements. These intermolecular interactions often override intramolecular conformational preferences, resulting in crystal structures that may not represent the most stable isolated molecule conformations.

Conformational Parameter Typical Range Reference Compound Source
Amide-Benzene Dihedral Angle 4.4° - 48.6° N-[(1S)-1-phenylethyl]benzamide
Aromatic Ring Planarity 1.9° - 30.3° Benzamide derivatives
C-N-C Bond Angles 118° - 124° Amide structures

Comparative Structural Analysis with Benzamide Derivatives

Comparative structural analysis of this compound with related benzamide derivatives reveals distinctive features that distinguish this compound within the broader family of substituted benzamides. The parent structure N-(1-phenylethyl)benzamide, with molecular formula C₁₅H₁₅NO and molecular weight 225.28 grams per mole, provides a direct structural comparison lacking the meta-bromoacetamido substituent. This comparison highlights the significant structural elaboration achieved through the addition of the haloacetyl group at the meta-position of the benzene ring.

The stereoisomeric variant N-[(1S)-1-phenylethyl]benzamide demonstrates the importance of stereochemical configuration in determining molecular properties and crystal packing arrangements. This compound exhibits conformational trimorphism with three distinct crystal forms, indicating the subtle energy differences between alternative molecular arrangements. The addition of the bromoacetamido group in the target compound likely alters these conformational preferences through additional steric interactions and hydrogen bonding opportunities.

Structural comparison with 2-bromo-N-(1-phenylethyl)acetamide, having molecular formula C₁₀H₁₂BrNO and molecular weight 242.11 grams per mole, reveals the impact of incorporating the bromoacetyl group directly versus through an amide linkage. The direct attachment in the simpler analog creates a more compact structure lacking the extended aromatic system present in the target compound. This comparison demonstrates how the benzamide core provides additional rigidity and conformational constraints compared to simple acetamide derivatives.

Analysis of halogen-substituted benzamide derivatives shows that bromine substitution significantly influences molecular reactivity and intermolecular interactions. The comparison with 3-[(2-chloroacetyl)amino]-N-(1-phenylethyl)-benzamide and 3-[(2-iodoacetyl)amino]-N-(1-phenylethyl)-benzamide reveals how halogen size and electronegativity affect molecular geometry and chemical behavior. The bromine atom provides intermediate properties between chlorine and iodine, offering distinct reactivity patterns while maintaining manageable steric requirements.

The structural relationship to 3-aminobenzamide, a simpler analog with molecular formula C₇H₈N₂O, illustrates the systematic structural elaboration achieved through sequential substitution. The amino group at the meta-position in 3-aminobenzamide provides the attachment point for acetylation with bromoacetyl chloride, creating the bromoacetamido functionality present in the target compound. This synthetic relationship demonstrates how complex benzamide derivatives can be constructed through systematic functional group transformations starting from simpler precursors.

Compound Molecular Formula Molecular Weight Key Structural Differences Source
N-(1-phenylethyl)benzamide C₁₅H₁₅NO 225.28 g/mol Lacks meta-bromoacetamido group
N-[(1S)-1-phenylethyl]benzamide C₁₅H₁₅NO 225.28 g/mol Defined stereochemistry, trimorphic
2-bromo-N-(1-phenylethyl)acetamide C₁₀H₁₂BrNO 242.11 g/mol Direct bromoacetyl attachment
3-aminobenzamide C₇H₈N₂O 136.2 g/mol Precursor with amino substitution

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12(13-6-3-2-4-7-13)19-17(22)14-8-5-9-15(10-14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEKEUFRGKJOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Benzamide Derivatives

Method Overview:
This approach involves the acylation of benzamide or its derivatives with 2-bromoacetyl chloride or related reagents to introduce the bromoacetyl group selectively.

Procedure Details:

  • Starting Material: Benzamide or substituted benzamide.
  • Reagents: 2-bromoacetyl chloride, pyridine or triethylamine as a base.
  • Reaction Conditions:
    • Dissolve benzamide in an inert solvent such as dichloromethane or pyridine.
    • Cool the mixture to 0–10°C using an ice bath.
    • Add 2-bromoacetyl chloride dropwise to control exothermicity.
    • Stir at room temperature for several hours (typically 2–4 hours).
  • Workup:
    • Quench the reaction with water.
    • Extract the organic layer, wash with dilute acid and brine, then dry over anhydrous magnesium sulfate.
    • Purify via recrystallization or chromatography.

Research Findings:
This method aligns with classical acylation techniques and is supported by patent methods for similar benzamide derivatives, emphasizing the importance of temperature control and stoichiometry to optimize yield and selectivity.

Nucleophilic Substitution on Pre-Functionalized Benzamides

Method Overview:
This involves synthesizing a benzamide bearing a nucleophilic amino group that can undergo substitution with bromoacetyl derivatives.

Procedure Details:

  • Step 1: Synthesize N-(1-phenylethyl)benzamide via amidation of benzoyl chloride with phenylethylamine.
  • Step 2: React the amino group with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.
  • Reaction Conditions:
    • Conduct in polar aprotic solvents like acetonitrile or DMF at 0–25°C.
    • Stir for 4–6 hours to ensure complete substitution.
  • Workup:
    • Filter off inorganic salts.
    • Purify the crude product through chromatography or recrystallization.

Research Findings:
This method benefits from high selectivity and has been documented in patent literature for similar benzamide derivatives, emphasizing mild conditions to prevent over-alkylation.

Multi-Step Synthesis via Phenylethylamine Derivatives

Method Overview:
A multi-step route involves the initial synthesis of N-(1-phenylethyl)benzamide, followed by functionalization with bromoacetyl groups.

Procedure Details:

  • Step 1: Prepare N-(1-phenylethyl)benzamide by amidation of benzoyl chloride with phenylethylamine under basic conditions.
  • Step 2: Brominate the amino group using N-bromo succinimide (NBS) or directly react with 2-bromoacetyl bromide.
  • Step 3: Purify the intermediate and conduct subsequent acylation with 2-bromoacetyl chloride if necessary.

Research Findings: This approach is supported by literature on benzamide derivatives with phenylethyl groups, where controlled bromination and acylation steps are optimized to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide finds applications across several domains:

Proteomics Research

This compound is utilized as a reagent for labeling and identifying proteins. Its ability to form covalent bonds with nucleophilic sites on proteins enables researchers to study protein interactions and modifications, crucial for understanding cellular processes .

Medicinal Chemistry

The compound is investigated for its potential pharmacological properties. Its structural characteristics suggest possible cytotoxic effects against various cancer cell lines. Related compounds have shown significant antiproliferative activity, indicating that this compound may also exhibit similar properties.

Biological Studies

In biological contexts, this compound is employed to study enzyme mechanisms and protein interactions. The compound's reactivity allows it to be a valuable tool in elucidating biochemical pathways.

Industrial Applications

Beyond academic research, this compound is also used in the synthesis of advanced materials and chemical intermediates, showcasing its versatility in industrial chemistry.

Cytotoxicity Against Cancer Cells

Research indicates that related benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds within this class have been shown to induce S-phase arrest in the cell cycle, highlighting their potential as anticancer agents.

Proteomics Applications

In proteomics studies, this compound has been effectively used as a labeling agent, facilitating the identification of proteins within complex biological systems. This application underscores its utility beyond direct cytotoxic effects and into broader biological research contexts.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares core features with several benzamide derivatives, differing in substituents and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide* C₁₇H₁₈BrN₂O₂ ~365.25 3-(bromoacetyl)amino, N-(1-phenylethyl) Hypothesized covalent inhibitor
3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide C₁₆H₁₅BrN₂O₂ 347.21 3-(bromoacetyl)amino, N-(3-methylphenyl) Discontinued commercial product
N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide C₁₂H₁₅BrN₂O₂ 299.17 3-(bromoacetyl)amino, N-butyl No bioactivity data available
4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide C₁₂H₁₀BrNO₂ 280.12 4-(bromoacetyl), N-propargyl Probe for assay development

*Estimated molecular weight based on structural similarity to .

Key Observations:

  • Substituent Position Matters : The bromoacetyl group at the 3-position (meta) in the target compound contrasts with 4-position (para) analogs like 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide. Meta substitution may alter steric accessibility for covalent binding compared to para .

Crystallographic and Spectroscopic Data

  • Structural Confirmation : Analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are characterized via X-ray crystallography, NMR, and IR, confirming the importance of hydrogen bonding and steric effects in solid-state packing . The target compound’s structure would require similar validation.

Biological Activity

3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide, identified by its molecular formula C17_{17}H17_{17}BrN2_2O2_2, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the bromine atom in its structure enhances its reactivity, making it a valuable subject for research in various biological contexts.

  • Molecular Weight : 361.23 g/mol
  • CAS Number : 1138443-29-4
  • Structure : The compound features a benzamide core substituted with a bromoacetyl group and an ethylphenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein function, impacting various biochemical pathways and cellular processes. The compound has shown promise in proteomics research, particularly in labeling and identifying proteins, as well as in studying enzyme mechanisms and protein interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have demonstrated potent cytotoxicities against Molt-3 leukemia cells, with some compounds exhibiting IC50_{50} values below 6.5 µM . The mechanism of action for these compounds often involves S-phase arrest in the cell cycle, which is critical for their antiproliferative effects .

Table 1: Summary of Biological Activities

Activity Description Reference
CytotoxicityEffective against Molt-3 leukemia cells; IC50_{50} < 6.5 µM
S-phase ArrestInduces cell cycle arrest, preventing further proliferation
Protein InteractionModifies protein functions through covalent bonding with nucleophiles
Enzyme Mechanism StudyUsed to investigate enzyme interactions and mechanisms

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study examining the antiproliferative properties of various benzamide derivatives, it was found that several compounds exhibited significant cytotoxic effects on cancer cell lines, notably inducing S-phase arrest . This suggests that similar mechanisms may be at play for this compound.
  • Proteomics Applications : The compound has been utilized in proteomics research as a labeling reagent, facilitating the identification of proteins and their interactions within complex biological systems. This application highlights its utility beyond direct cytotoxic effects.

Q & A

Q. What are the key synthetic routes for 3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide?

The synthesis typically involves coupling 2-bromoacetyl derivatives with a benzamide backbone. For instance, a similar compound (JNJ-63533054) was synthesized via condensation of (S)-1-phenylethylamine with a bromoacetylated benzoyl chloride under mild conditions, followed by purification via crystallization . Critical steps include controlling reaction temperature (e.g., 4°C to room temperature during acylation) and using agents like DIPEA to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal. For example, 1^1H NMR in DMSO-d6 can confirm the presence of the bromoacetyl group (δ ~3.8–4.2 ppm for CH2Br) and the phenylethyl substituent (aromatic protons at δ ~7.2–7.5 ppm). High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns, as demonstrated in studies of analogous N-substituted benzamides .

Q. What are the primary research applications of this compound?

It serves as a scaffold for studying enzyme inhibition (e.g., tyrosinase or Trypanosoma brucei targets) due to its bromoacetyl group, which can alkylate active-site residues . Additionally, its structural motifs enable exploration of pharmacokinetic properties, such as metabolic stability imparted by the phenylethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves solvent selection (e.g., chloroform for imine formation) and catalyst choice. For example, Na(OAc)3BH in reductive amination steps improves stereochemical control . Parallel reaction monitoring (PRM) via HPLC can identify side products (e.g., over-bromination), enabling real-time adjustments to stoichiometry or temperature .

Q. What strategies address stability challenges during storage and handling?

The bromoacetyl group is prone to hydrolysis. Stability studies recommend storage under inert atmospheres (N2) at –20°C in amber vials. Pre-formulation analyses, such as accelerated stability testing (40°C/75% RH), can identify degradation pathways (e.g., dehalogenation) .

Q. How should contradictory data in biological assays be analyzed?

For conflicting enzyme inhibition results, validate assay conditions (e.g., pH, cofactors) and compare with structurally related controls (e.g., JNJ-63533054). Dose-response curves and kinetic studies (Ki values) help distinguish non-specific binding from true inhibition . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, resolving discrepancies between in vitro and in silico data .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations using AMBER or GROMACS assess binding stability, while density functional theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic attack sites on the bromoacetyl group . Pair these with in vitro mutagenesis to validate predicted residues (e.g., cysteine thiols) .

Notes

  • Methodological rigor is critical: replicate key steps (e.g., Boc-deprotection with HCl/dioxane ) and validate biological activity with orthogonal assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide

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